

Physical and chemical properties of Stauntonside M

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Compound of Interest

Compound Name: Stauntonside M

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An In-depth Technical Guide to Oncostatin M (OSM)

Disclaimer: Initial searches for "Stauntonside M" did not yield a recognized scientific entity. Based on the context of the query, which emphasizes signaling pathways and drug development, this guide focuses on Oncostatin M (OSM), a pleiotropic cytokine of significant interest in biomedical research. It is presumed that "Stauntonside M" was a likely typographical error.

Introduction

Oncostatin M (OSM) is a member of the interleukin-6 (IL-6) family of cytokines, a group of signaling proteins crucial for regulating a wide array of biological processes.^{[1][2]} First identified for its ability to inhibit the growth of certain tumor cells, OSM's functions are now known to be far-reaching, encompassing hematopoiesis, liver development, inflammation, and neurogenesis.^{[1][2][3]} It is produced by various cell types, including activated T-cells, monocytes, and macrophages.^[2] The diverse, and sometimes opposing, biological effects of OSM are mediated through its interaction with two distinct cell surface receptor complexes, leading to the activation of multiple intracellular signaling cascades.^{[1][2]} This document provides a technical overview of the physicochemical properties of OSM, detailed experimental protocols for its quantification, and a visual depiction of its core signaling pathways.

Physicochemical Properties

OSM is a glycoprotein characterized by a four-helix bundle structure, typical of the IL-6 cytokine family.[4][5] The human OSM gene encodes a 252-amino acid precursor, which undergoes proteolytic processing to yield a mature, active protein.[1] The final secreted form can vary, with the 196-residue form being predominant and corresponding to a glycoprotein of approximately 28 kDa.[1][6] Recombinantly produced OSM is widely used in research and its properties can vary slightly based on the expression system and species.

Data Summary: Human Oncostatin M

The following table summarizes key quantitative data for human OSM, primarily based on data from UniProt and recombinant protein suppliers.

Property	Value	Source
Gene Name	OSM	UniProt: P13725[7]
Organism	Homo sapiens (Human)	UniProt: P13725[7]
Protein Accession	P13725 (UniProt)	UniProt: P13725[7]
Full Precursor Length	252 amino acids	UniProt: P13725[7]
Mature Protein Length	196 amino acids (predominant form)	Wikipedia[1]
Molecular Weight (Calculated)	~22-26 kDa (for non-glycosylated recombinant forms)	Prospec Bio, Thermo Fisher[3][8]
Molecular Weight (Observed)	~28-40 kDa (due to glycosylation)	Wikipedia, KACTUS[1][9]
Structure	Four α -helix bundle	RCSB PDB: 1EVS, Frontiers[4][10]
Stability	Stable between pH 2 and 11; resistant to 56°C for one hour	Wikipedia[1]
Biological Activity (ED ₅₀)	Typically < 2 ng/mL (determined by TF-1 cell proliferation assay)	Prospec Bio, Thermo Fisher[3][8]

Core Signaling Pathways

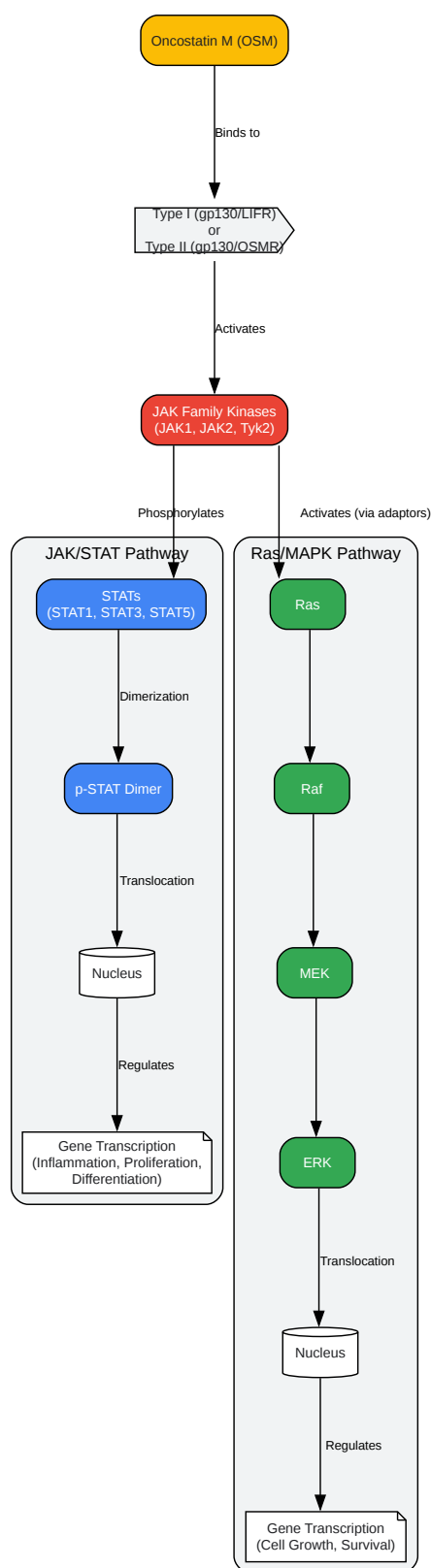
OSM exerts its biological effects by binding to two distinct heterodimeric receptor complexes on the cell surface. Both complexes share the glycoprotein 130 (gp130) subunit, a common signal transducer for the IL-6 cytokine family.^[1]

- Type I Receptor: Composed of gp130 and the Leukemia Inhibitory Factor Receptor (LIFR). This receptor can also be activated by LIF.^{[1][11]}
- Type II Receptor: Composed of gp130 and the OSM-specific receptor β (OSMR). This complex is unique to OSM signaling.^{[1][11]}

Upon ligand binding and receptor dimerization, associated Janus kinases (JAKs) are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.^{[4][11][12]} This initiates several downstream cascades, most notably the JAK/STAT and Ras/MAPK pathways.^{[2][4]}

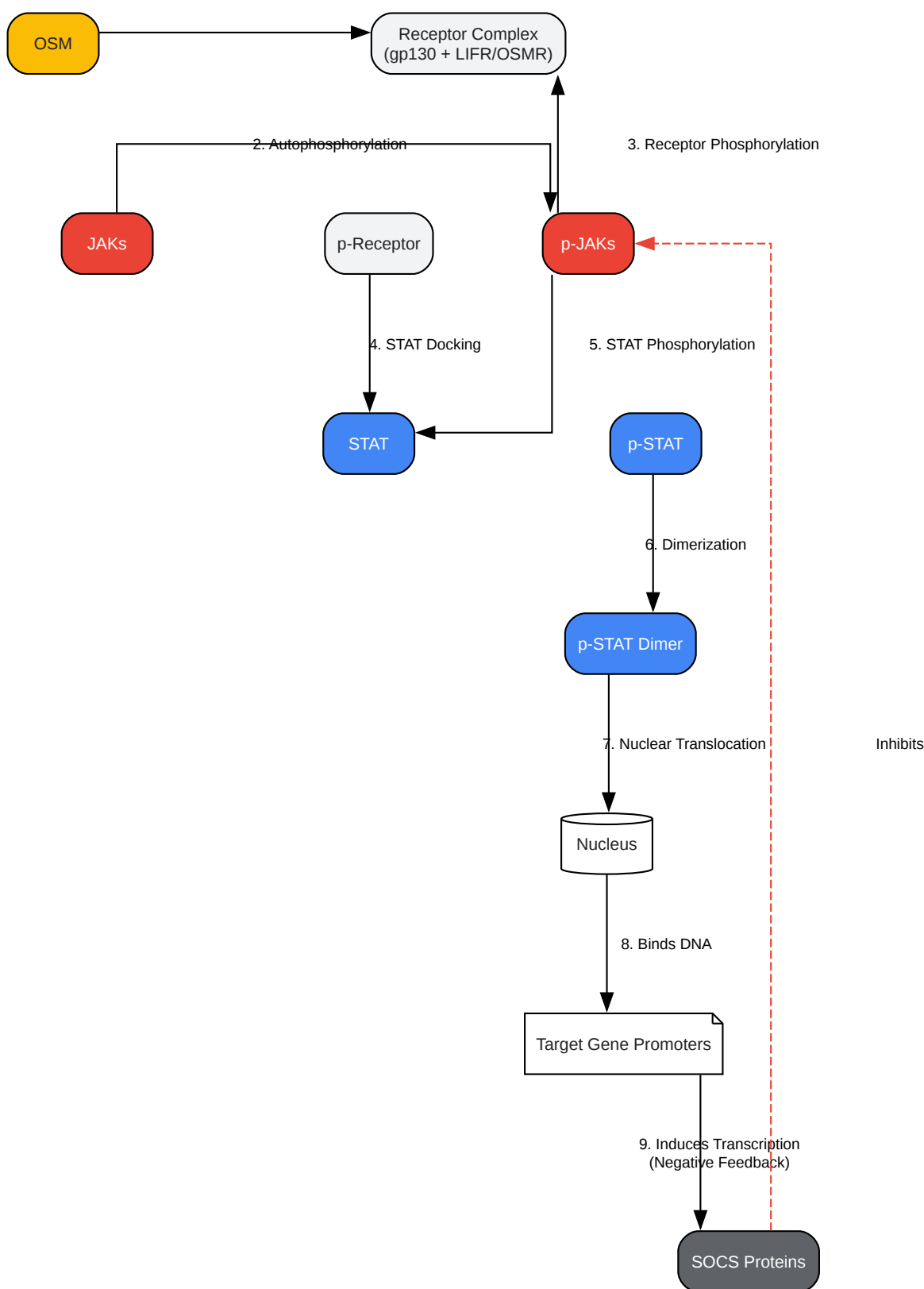
Visualization of OSM Signaling

The following diagrams illustrate the primary signaling cascades activated by Oncostatin M.



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Caption: Overview of OSM-activated JAK/STAT and Ras/MAPK pathways.



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Caption: Detailed workflow of the OSM-induced JAK/STAT signaling cascade.

Experimental Protocols

Quantification of Oncostatin M in biological samples such as serum, plasma, or cell culture supernatants is commonly performed using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: Sandwich ELISA for Human OSM Quantification

This protocol is a generalized procedure based on commercially available ELISA kits. Users should always refer to the specific instructions provided by the kit manufacturer.

4.1.1 Materials

- 96-well microplate pre-coated with anti-human OSM capture antibody
- Recombinant human OSM standard
- Biotinylated anti-human OSM detection antibody
- Streptavidin-HRP (Horse-Radish Peroxidase) conjugate
- Assay Diluent / Reagent Diluent
- Substrate Solution (e.g., TMB)
- Stop Solution (e.g., 2N H₂SO₄)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Microplate reader capable of measuring absorbance at 450 nm

4.1.2 Assay Procedure

- Reagent Preparation: Prepare all reagents, including serial dilutions of the human OSM standard, according to the kit's manual. Bring all components to room temperature before use.

- **Sample Addition:** Add 100 μ L of each standard, blank, control, and sample into the appropriate wells of the coated microplate. It is recommended to run all samples in duplicate.
- **Incubation I (Capture):** Cover the plate with an adhesive strip and incubate for 2 hours at room temperature.
- **Washing I:** Aspirate the liquid from each well. Wash each well by filling with \sim 350-400 μ L of Wash Buffer. Repeat the aspiration and wash process three to four times.^[13] After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
- **Detection Antibody Addition:** Add 100 μ L of the diluted biotinylated detection antibody to each well.
- **Incubation II (Detection):** Cover the plate with a new adhesive strip and incubate for another 2 hours at room temperature.
- **Washing II:** Repeat the wash procedure as described in step 4.
- **Streptavidin-HRP Addition:** Add 100 μ L of the working dilution of Streptavidin-HRP to each well.
- **Incubation III (Enzymatic Reaction):** Cover the plate and incubate for 20 minutes at room temperature, protected from direct light.
- **Washing III:** Repeat the wash procedure as described in step 4.
- **Substrate Development:** Add 100 μ L of Substrate Solution to each well. Incubate for 5-20 minutes at room temperature in the dark, allowing color to develop.^[13]
- **Stopping the Reaction:** Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow. Gently tap the plate to ensure thorough mixing.
- **Data Acquisition:** Immediately determine the optical density (OD) of each well using a microplate reader set to 450 nm. If available, use a wavelength correction of 540 nm or 570 nm.

- Analysis: Calculate the mean absorbance for each set of replicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard against its concentration. Use the standard curve to determine the concentration of OSM in the samples.

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References

- 1. Oncostatin M - Wikipedia [en.wikipedia.org]
- 2. Oncostatin M (OSM) Signaling Pathways: R&D Systems [rndsystems.com]
- 3. Human Oncostatin M (227 aa) Recombinant Protein (300-10-10UG) [thermofisher.com]
- 4. Frontiers | Multifaceted oncostatin M: novel roles and therapeutic potential of the oncostatin M signaling in rheumatoid arthritis [frontiersin.org]
- 5. Resonance assignments for Oncostatin M, a 24-kDa alpha-helical protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oncostatin M - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. OSM Protein Human Recombinant | Oncostatin M | ProSpec [prospecbio.com]
- 9. kactusbio.com [kactusbio.com]
- 10. rcsb.org [rcsb.org]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Signaling network of Oncostatin M pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
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